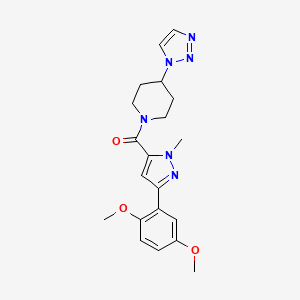
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting and boiling points, solubility, density, and reactivity. Techniques such as mass spectrometry and infrared spectroscopy are often used .Scientific Research Applications
Molecular Interaction and Pharmacophore Models
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone, although not directly studied, shares structural similarities with compounds explored for their binding interactions with CB1 cannabinoid receptors. Studies on closely related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), have shown potent and selective antagonist actions for the CB1 receptor, leveraging molecular orbital methods for conformational analysis and developing unified pharmacophore models. This research underscores the compound's potential application in designing receptor-specific drugs, emphasizing the role of its structural components in binding interaction and activity at the receptor site (Shim et al., 2002).
Synthesis and Derivative Exploration
Research into the synthesis of related compounds, such as 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives, presents a methodology that could be applicable to the synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone derivatives. These processes involve condensation reactions leading to the formation of novel structures, which are characterized by various spectroscopic techniques. Such synthetic pathways are crucial for developing new pharmaceuticals and materials with specific biological or chemical properties (Hote & Lokhande, 2014).
Anticancer and Antimicrobial Properties
Derivatives structurally related to the compound have been synthesized and evaluated for their biological activities, including anticancer and antimicrobial properties. The synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines has shown significant promise as anticancer and antimicrobial agents. Such studies are pivotal for developing new treatments and understanding the compound's potential applications in combating various diseases (Katariya et al., 2021).
Antitumor Activity of Silver Complexes
Investigations into novel silver complexes based on related ligand structures have revealed significant antitumor activity, particularly against aggressive and resistant cancer cell lines. This research highlights the potential of structurally similar compounds in developing chemotherapeutic tools, with specific efficacy in managing small-cell lung carcinoma (SCLC). Such findings underscore the compound's relevance in designing new anticancer strategies targeting specific molecular mechanisms (Pellei et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-24-18(13-17(22-24)16-12-15(28-2)4-5-19(16)29-3)20(27)25-9-6-14(7-10-25)26-11-8-21-23-26/h4-5,8,11-14H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHNIVIARONYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(CC3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

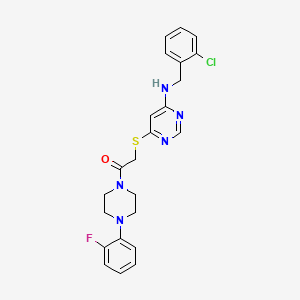
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
![[5-(2-Methoxyethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2919383.png)
![Ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2919387.png)
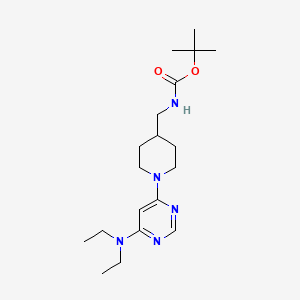
![7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B2919389.png)

![Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2919392.png)
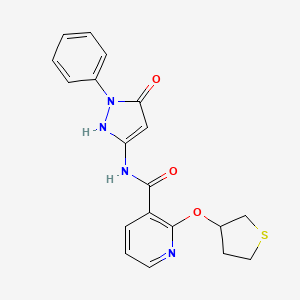
![3-(2-methoxyethyl)-5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2919395.png)

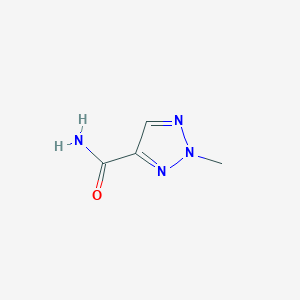

![N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide](/img/structure/B2919403.png)